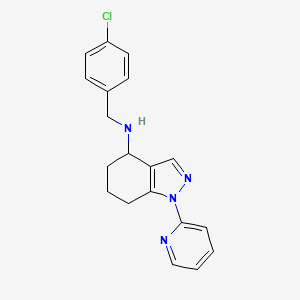![molecular formula C16H20N8O B6057439 1-{1-[1-(1-phenyl-1H-tetrazol-5-yl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol](/img/structure/B6057439.png)
1-{1-[1-(1-phenyl-1H-tetrazol-5-yl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{1-[1-(1-phenyl-1H-tetrazol-5-yl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol, also known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer. The compound belongs to the class of kinase inhibitors and has been studied extensively for its ability to target specific proteins involved in cancer cell growth and survival.
Wirkmechanismus
The mechanism of action of 1-{1-[1-(1-phenyl-1H-tetrazol-5-yl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol involves the inhibition of specific proteins involved in cancer cell growth and survival. The compound targets Bruton's tyrosine kinase (BTK), which is a key protein involved in the survival and proliferation of cancer cells. By inhibiting BTK, 1-{1-[1-(1-phenyl-1H-tetrazol-5-yl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol can induce cell death in cancer cells and prevent their growth and spread.
Biochemical and Physiological Effects:
1-{1-[1-(1-phenyl-1H-tetrazol-5-yl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol has been shown to have several biochemical and physiological effects in cancer cells. The compound induces apoptosis, or programmed cell death, in cancer cells, leading to their elimination. 1-{1-[1-(1-phenyl-1H-tetrazol-5-yl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol also inhibits the activation of various signaling pathways involved in cancer cell growth and survival, leading to a decrease in tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-{1-[1-(1-phenyl-1H-tetrazol-5-yl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol in lab experiments is its high selectivity and specificity for BTK. The compound has been shown to have minimal off-target effects, making it a reliable tool for studying the role of BTK in cancer. However, one limitation of 1-{1-[1-(1-phenyl-1H-tetrazol-5-yl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol is its relatively short half-life, which can affect its efficacy in vivo. Additionally, the compound has shown some toxicity in preclinical studies, which may limit its use in clinical trials.
Zukünftige Richtungen
There are several future directions for the research of 1-{1-[1-(1-phenyl-1H-tetrazol-5-yl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol. One potential area of investigation is the use of the compound in combination with other cancer therapies, such as chemotherapy or immunotherapy. Another direction is the development of more potent and selective BTK inhibitors that can overcome the limitations of 1-{1-[1-(1-phenyl-1H-tetrazol-5-yl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol. Additionally, the role of BTK in other diseases, such as autoimmune disorders, is an area of active research that may benefit from the use of BTK inhibitors like 1-{1-[1-(1-phenyl-1H-tetrazol-5-yl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol.
Synthesemethoden
The synthesis method of 1-{1-[1-(1-phenyl-1H-tetrazol-5-yl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol involves a series of chemical reactions that yield the final product. The process involves the use of various reagents and solvents, and the reaction conditions are carefully controlled to ensure the purity and yield of the compound. The synthesis method of 1-{1-[1-(1-phenyl-1H-tetrazol-5-yl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol has been published in several scientific journals, and it is considered to be a reliable and reproducible method.
Wissenschaftliche Forschungsanwendungen
1-{1-[1-(1-phenyl-1H-tetrazol-5-yl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol has been extensively studied for its potential use in the treatment of various types of cancer. The compound has been shown to inhibit the activity of specific proteins involved in cancer cell growth and survival, making it a promising candidate for cancer therapy. 1-{1-[1-(1-phenyl-1H-tetrazol-5-yl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol has been tested in preclinical studies and has shown significant antitumor activity against various types of cancer, including lymphoma, leukemia, and solid tumors.
Eigenschaften
IUPAC Name |
1-[1-[1-(1-phenyltetrazol-5-yl)piperidin-4-yl]triazol-4-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N8O/c1-12(25)15-11-23(20-17-15)13-7-9-22(10-8-13)16-18-19-21-24(16)14-5-3-2-4-6-14/h2-6,11-13,25H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJVULYMLGBABG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=N1)C2CCN(CC2)C3=NN=NN3C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{1-[1-(1-phenyl-1H-tetrazol-5-yl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{1-(cyclohexylmethyl)-4-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6057360.png)
![6-(3,4-dimethoxyphenyl)-2-[(4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone](/img/structure/B6057364.png)
![ethyl 1-[(3-fluorophenyl)sulfonyl]-3-(3-methoxybenzyl)-3-piperidinecarboxylate](/img/structure/B6057366.png)
![2-methyl-9-[2-(1-piperidinyl)ethyl]-9H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B6057374.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-butyl-6-methylpyrimidin-4(3H)-one](/img/structure/B6057383.png)
![2-(1-(3-phenylpropyl)-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6057390.png)
![2-[4-(2-fluoro-5-methoxybenzyl)-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B6057398.png)
![5,5-dimethyl-2-({[2-(4-morpholinyl)ethyl]amino}methylene)-1,3-cyclohexanedione](/img/structure/B6057400.png)

![N-(4-{[amino(nitroimino)methyl]amino}phenyl)-N'-phenylurea](/img/structure/B6057411.png)
![3-{[(1-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinyl)oxy]methyl}pyridine](/img/structure/B6057417.png)

![4-methyl-N-{2,2,2-tribromo-1-[(2,5-dimethylphenyl)amino]ethyl}benzamide](/img/structure/B6057453.png)
![5-tert-butyl-3-(4-fluorophenyl)-N,2-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6057462.png)